molecular formula C10H21NO2 B13641976 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol

Cat. No.: B13641976
M. Wt: 187.28 g/mol
InChI Key: NUYVEADXQKVHKL-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol is an organic compound with the molecular formula C10H21NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the hydrogenation of tetrahydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often include refluxing the reaction mixture and controlling the temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol is unique due to its specific structure, which combines a tetrahydropyran ring with an aminomethyl group and a butanol chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-[3-(aminomethyl)oxan-3-yl]butan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-4-9(12)10(7-11)5-3-6-13-8-10/h9,12H,2-8,11H2,1H3

InChI Key

NUYVEADXQKVHKL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCCOC1)CN)O

Origin of Product

United States

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